Product packaging for 6-Bromoquinoline-8-thiol(Cat. No.:CAS No. 16250-66-1)

6-Bromoquinoline-8-thiol

Cat. No.: B12879373
CAS No.: 16250-66-1
M. Wt: 240.12 g/mol
InChI Key: YELIDDYYNRFSRO-UHFFFAOYSA-N
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Description

6-Bromoquinoline-8-thiol is a brominated quinoline derivative with the molecular formula C9H6BrNS and a molecular weight of 240.12 g/mol . This compound features a thiol group at the 8-position, making it a valuable building block for chemical biology and synthetic chemistry research. The thiol moiety allows this molecule to participate in various click chemistry and bioconjugation reactions . For instance, novel methodologies using bromo-ynone reagents enable the stepwise, one-pot cross-coupling of two distinct thiols in aqueous media, which is useful for linking small molecules, peptides, and proteins without the need for intermediate purification . Furthermore, the 8-hydroxyquinoline scaffold is recognized in medicinal chemistry research for its metal-chelating properties. While this specific derivative is a thiol, the core structure is known to be explored as an inhibitor for metalloenzymes, such as catechol O-methyltransferase (COMT), which is a target in neurological research . As a biochemical reagent, this compound can be utilized as a versatile intermediate in the synthesis of more complex molecules for life science applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNS B12879373 6-Bromoquinoline-8-thiol CAS No. 16250-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16250-66-1

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

6-bromoquinoline-8-thiol

InChI

InChI=1S/C9H6BrNS/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H

InChI Key

YELIDDYYNRFSRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S)Br

Origin of Product

United States

Molecular Structure and Spectroscopic Characterization Techniques

Advanced Spectroscopic Analyses

Spectroscopic techniques are fundamental in determining the molecular structure of "6-Bromoquinoline-8-thiol" by analyzing its interaction with electromagnetic radiation.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic protons on the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent, as well as the electron-donating nature of the thiol group. The coupling patterns (splitting of signals) would reveal the adjacency of protons, allowing for the assignment of each signal to a specific position on the ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a unique signal for each carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, the carbon atom bonded to the bromine would be significantly influenced, and the carbon bearing the thiol group would also exhibit a characteristic chemical shift researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 8.5 - 9.0 -
H3 7.0 - 7.5 -
H4 8.0 - 8.5 -
H5 7.5 - 8.0 -
H7 7.0 - 7.5 -
SH 3.0 - 5.0 -
C2 145 - 155 -
C3 120 - 130 -
C4 135 - 145 -
C4a 140 - 150 -
C5 125 - 135 -
C6 115 - 125 -
C7 130 - 140 -
C8 130 - 140 -
C8a 145 - 155 -

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of "this compound" and to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of one bromine atom in the molecule.

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation, yielding smaller, characteristic ions. The fragmentation pattern of "this compound" is expected to be influenced by the quinoline ring system and the bromo and thiol substituents. Common fragmentation pathways for quinoline derivatives involve the loss of HCN or C₂H₂ from the heterocyclic ring researchgate.net. The presence of the bromine and thiol groups would lead to additional fragmentation pathways, such as the loss of a bromine radical (•Br) or a thiol radical (•SH) nih.govsfrbm.org. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Description
[C₉H₆BrNS]⁺ 241/243 Molecular ion
[C₉H₅BrS]⁺ 240/242 Loss of H•
[C₉H₆NS]⁺ 160 Loss of Br•
[C₈H₅BrS]⁺ 214/216 Loss of HCN
[C₉H₅BrN]⁺ 208/210 Loss of HS•

Note: The m/z values are for the most abundant isotopes and the presence of bromine will result in isotopic pairs.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in "this compound" by probing the vibrational modes of its chemical bonds fiveable.me.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the various functional groups. The S-H stretching vibration of the thiol group is expected to appear as a weak band in the region of 2550-2600 cm⁻¹ rsc.org. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹ rsc.org. The C-Br stretching vibration would also be found in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretching vibration is also observable in the Raman spectrum rsc.orgrsc.org. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the quinoline core researchgate.net. The C-S and C-Br bonds are also expected to give rise to distinct Raman signals rsc.org.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
S-H stretch 2550 - 2600 (weak) 2550 - 2600
Aromatic C-H stretch > 3000 > 3000
C=C / C=N stretch (ring) 1400 - 1600 1400 - 1600
C-S stretch 600 - 800 600 - 800
C-Br stretch 500 - 650 500 - 650

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

Table 4: Expected Crystallographic Parameters for this compound (Hypothetical)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Unit Cell Dimensions a, b, c ≈ 5-15 Å; β ≈ 90-110°
Key Bond Lengths C-Br ≈ 1.90 Å; C-S ≈ 1.75 Å; S-H ≈ 1.34 Å
Intermolecular Interactions π-π stacking, Halogen bonding, Hydrogen bonding (S-H...N)

Note: These are hypothetical values based on similar known structures.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification of "this compound" and for assessing its purity.

Column Chromatography: This technique is a standard method for the purification of organic compounds. "this compound" can be purified by passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A suitable eluent system, likely a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), would be used to separate the desired compound from impurities based on their differential adsorption to the stationary phase chemicalbook.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique for the separation, identification, and quantification of components in a mixture. For the analysis of "this compound," a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) glsciencesinc.comsielc.comsigmaaldrich.com. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity assessment pitt.edufractioncollector.info.

Table 5: Typical Chromatographic Conditions for the Analysis of this compound

Technique Stationary Phase Mobile Phase Detection
Column Chromatography Silica Gel Hexane/Ethyl Acetate (B1210297) gradient TLC with UV visualization
HPLC C18 Acetonitrile/Water gradient UV-Vis (e.g., at 254 nm)

Note: These are representative conditions and would require optimization for specific applications.

Reactivity and Reaction Mechanisms of 6 Bromoquinoline 8 Thiol

Reactivity of the Thiol Group

The thiol group is known for its nucleophilicity and susceptibility to oxidation. In 6-bromoquinoline-8-thiol, the sulfur atom can act as a potent nucleophile, particularly in its deprotonated thiolate form.

The thiol group of this compound, and more so its conjugate base, the thiolate, is an excellent nucleophile. youtube.comchemistrysteps.com This high nucleophilicity allows it to readily participate in nucleophilic substitution reactions with a variety of electrophiles. For instance, it can react with alkyl halides in SN2-type reactions to form thioethers. thermofisher.comyoutube.com The deprotonation of the thiol to the more nucleophilic thiolate anion further enhances its reactivity. youtube.com This thiolate can then attack electrophilic carbon atoms, displacing a leaving group to form a new carbon-sulfur bond. youtube.com

The reaction of this compound with electrophiles such as alkyl halides leads to the formation of stable thioether products. thermofisher.com These reactions typically proceed via an S-alkylation mechanism. The general scheme for such a reaction is depicted below:

Reaction scheme showing the nucleophilic substitution of this compound with an alkyl halide (R-X) to form a thioether.

In this reaction, "R" represents an alkyl group and "X" represents a halogen.

Thiols are susceptible to oxidation, and a common transformation is their conversion to disulfides. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. libretexts.org The oxidation of this compound would yield 8,8'-disulfanediylbis(6-bromoquinoline). This process is a redox reaction where the thiol is oxidized. libretexts.org

Various oxidizing agents can facilitate this conversion. biolmolchem.com The reaction is not only synthetically useful but also relevant in biological contexts where disulfide bond formation is a key structural feature in many proteins. libretexts.org The general transformation is as follows:

Reaction scheme showing the oxidation of two molecules of this compound to form a disulfide.

This type of oxidation can be achieved using a variety of reagents, including mild oxidants. biolmolchem.comnih.gov The stability of the resulting disulfide bond can be influenced by the surrounding chemical environment.

The nucleophilic sulfur atom of the thiol group readily reacts with a range of electrophiles. nih.govnih.gov In its deprotonated thiolate form, it becomes an even more potent nucleophile. nih.govnih.gov These reactions are fundamental to the chemical utility of this compound.

Soft electrophiles show a particular preference for reacting with the soft nucleophilic thiolate. nih.govnih.gov This is in accordance with the Hard and Soft Acids and Bases (HSAB) theory. nih.gov Examples of electrophiles that can react with the thiol group include:

Alkyl halides: Leading to the formation of thioethers through S-alkylation. thermofisher.com

Acyl halides and anhydrides: Resulting in the formation of thioesters.

Michael acceptors (α,β-unsaturated carbonyl compounds): Undergoing conjugate addition to form a new C-S bond. nih.gov

The general reactivity of the thiol group with electrophiles can be summarized as follows:

Electrophile TypeProduct TypeReaction Description
Alkyl Halide (R-X)Thioether (R-S-Ar)Nucleophilic substitution where the thiol displaces the halide.
Acyl Halide (RCOX)Thioester (RCO-S-Ar)Acylation of the thiol group.
α,β-Unsaturated CarbonylThioether AdductMichael (conjugate) addition of the thiol to the double bond.

Where "Ar" represents the 6-bromoquinolin-8-yl group.

Reactivity of the Bromo Substituent

The bromine atom at the 6-position of the quinoline (B57606) ring is susceptible to replacement through various substitution and coupling reactions, particularly those catalyzed by transition metals.

While aryl halides are generally unreactive towards traditional SN1 and SN2 reactions, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. libretexts.orgpressbooks.pub For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups stabilize the intermediate Meisenheimer complex that is formed during the reaction. libretexts.orglibretexts.org

In the case of 6-bromoquinoline (B19933), the quinoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack. However, the reactivity in SNAr reactions is significantly enhanced by the presence of additional activating groups. The general mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the bromide ion. libretexts.org

General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on this compound.

In this mechanism, "Nu" represents a nucleophile.

The bromo substituent on this compound is an excellent handle for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-sulfur (C-S), carbon-carbon (C-C), and carbon-nitrogen (C-N) bonds. mdpi.comacs.org

Palladium-Catalyzed C-S Coupling: The Pd-catalyzed cross-coupling of thiols with aryl halides is a reliable method for the synthesis of aryl thioethers. mit.edu In this reaction, the thiol group of another molecule could potentially couple with the bromo position of this compound, or an external thiol could be coupled.

Palladium-Catalyzed C-C Coupling: Reactions like the Suzuki-Miyaura and Stille couplings allow for the formation of new C-C bonds. mdpi.com In a Suzuki reaction, an organoboron reagent couples with the aryl bromide in the presence of a palladium catalyst and a base. mdpi.com The Stille reaction involves the coupling of an organotin compound with the aryl halide. mdpi.com These reactions are highly versatile and tolerate a wide range of functional groups.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. acs.org It has become a widely used method for the synthesis of anilines and their derivatives. acs.org The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability and efficiency of these reactions. acs.org

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Coupling ReactionCoupling PartnerBond FormedNamed Reaction
C-S CouplingThiol (R-SH)C-S-
C-C CouplingOrganoboron compound (e.g., R-B(OH)₂)C-CSuzuki-Miyaura
C-C CouplingOrganotin compound (e.g., R-Sn(Alkyl)₃)C-CStille
C-N CouplingAmine (R₂NH)C-NBuchwald-Hartwig

Reactivity of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is a key center of reactivity, participating in protonation and oxidation reactions.

Protonation and Basicity

Table 1: pKa Values of Quinoline and Related Compounds

CompoundpKa
Pyridine (B92270)5.17 researchgate.net
Quinoline4.85 researchgate.net
Isoquinoline5.46 researchgate.net
Quino[7,8-h]quinoline>18.2 (in MeCN) researchgate.net

Note: The pKa values provide a comparative basis for understanding the basicity of quinoline derivatives.

N-Oxidation Reactions

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This reaction is typically carried out using oxidizing agents such as peracetic acid, which can be generated in situ from hydrogen peroxide and glacial acetic acid. ias.ac.in The formation of 8-hydroxyquinoline (B1678124) N-oxide from 8-hydroxyquinoline is a well-documented example of this transformation. ias.ac.inbsu.edu It is expected that this compound would undergo a similar N-oxidation reaction at the quinoline nitrogen. The N-oxidation of quinoline can also be catalyzed by certain enzymes, such as cytochrome P450. epa.gov However, the regioselectivity and activity of these enzymatic oxidations can be variable. nih.gov Computational studies have been employed to understand the steric and electronic factors that influence the N-oxidation of quinolines by P450 enzymes. nih.gov

Reaction Cascade and Domino Processes in Quinoline Thiol Chemistry

Reaction cascades, also known as domino or tandem reactions, are efficient synthetic strategies that involve multiple bond-forming events in a single operation without the isolation of intermediates. rsc.orgmdpi.comnih.gov In the context of quinoline chemistry, domino reactions have been utilized for the synthesis of highly functionalized and polysubstituted quinoline derivatives. rsc.orgmdpi.comnih.govacs.org These reactions can be initiated by various triggers and can proceed through different mechanisms, including nucleophilic/electrophilic cascades, radical pathways, and transition metal-catalyzed processes.

A notable example involves a thiol-mediated three-step ring expansion cascade for the conversion of indoles into functionalized quinolines. nih.govresearchgate.net In this process, a thiol reagent promotes a dearomatizing spirocyclization, followed by a nucleophilic substitution and a one-atom ring expansion. nih.govresearchgate.net While this specific example does not start with a quinoline thiol, it highlights the potential for thiols to participate in and mediate complex cascade reactions leading to quinoline structures. It is conceivable that this compound could be a substrate or a key intermediate in similar domino processes, leading to the formation of novel fused heterocyclic systems. The development of such cascade reactions is a significant area of research in organic synthesis due to their efficiency and atom economy. acs.org

Mechanistic Investigations through Experimental and Computational Approaches

The mechanisms of reactions involving quinoline derivatives and thiols have been investigated through a combination of experimental and computational methods. nih.govnih.gov Computational tools, particularly Density Functional Theory (DFT), have become invaluable for elucidating tautomerization trends, reaction pathways, and the electronic properties of molecules. rsc.orgnih.govpatsnap.com

For instance, computational studies on 8-aminoquinoline (B160924) have helped to identify different oxidation pathways at various pH levels by comparing calculated and experimental UV-Vis spectra. charge-transfer.pl Similarly, DFT calculations have been used to predict the tautomeric equilibrium of quinoline-2-thiol, indicating that the thione form is the major tautomer. researchgate.net It is likely that this compound also exists in a tautomeric equilibrium between the thiol and thione forms, which would significantly impact its reactivity.

Experimental techniques such as spectroelectrochemistry can be combined with quantum chemical calculations to gain a deeper understanding of redox properties and reaction mechanisms. charge-transfer.pl Mechanistic studies on the reaction of thiols with α,β-unsaturated carbonyl compounds have shown the importance of base catalysis for the addition reaction. nih.gov These types of fundamental mechanistic studies on related systems provide a framework for understanding and predicting the reactivity of this compound in various chemical transformations.

Coordination Chemistry of 6 Bromoquinoline 8 Thiol As a Ligand

Ligand Design Principles for Quinoline (B57606) Thiols

The design of quinoline thiol ligands is predicated on their ability to form stable chelate rings with metal ions, a feature primarily governed by the arrangement of donor atoms and the electronic nature of the quinoline scaffold.

Quinoline-8-thiol and its derivatives, including 6-bromoquinoline-8-thiol, are classic examples of bidentate ligands. They possess two potential donor atoms: the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination to a metal center. The deprotonation of the thiol group results in a thiolato ligand, which forms a covalent bond with the metal, while the nitrogen atom forms a dative coordinate bond. This N,S-donor chelation is the predominant coordination mode for this class of ligands.

The presence of a bromo substituent at the 6-position of the quinoline ring in this compound is expected to modulate its coordination properties in several ways. Bromine is an electron-withdrawing group through its inductive effect, which can decrease the electron density on the quinoline ring system. This, in turn, can affect the basicity of the nitrogen atom, potentially influencing the strength of the metal-nitrogen bond.

Furthermore, the electronic effects of the bromo group can be transmitted through the conjugated system of the quinoline ring, which might have a subtle impact on the acidity of the thiol group and the nature of the metal-sulfur bond. While direct studies on the specific influence of the 6-bromo substituent are limited, it is a well-established principle in coordination chemistry that substituents on a ligand backbone can fine-tune the electronic properties and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the thiol group.

Based on the known coordination chemistry of quinoline-8-thiol, it is anticipated that this compound would form stable complexes with a variety of transition metals. The general reaction can be represented as:

n L-H + Mn+ → M(L)n + n H+

Where L-H is this compound and M is a transition metal ion. The stoichiometry of the resulting complex would depend on the coordination number and oxidation state of the metal ion. For instance, divalent metal ions like Cu(II), Zn(II), and Ni(II) would likely form complexes with a 1:2 metal-to-ligand ratio, adopting geometries such as square planar or octahedral. Platinum(II) would be expected to form square planar complexes. Manganese, with its variable oxidation states, could form complexes with different stoichiometries and geometries.

Table 1: Postulated Transition Metal Complexes of 6-Bromoquinoline-8-thiolate

Metal IonPlausible FormulaPredicted Geometry
Cu(II)[Cu(C9H5BrNS)2]Distorted Square Planar
Zn(II)[Zn(C9H5BrNS)2]Tetrahedral
Pt(II)[Pt(C9H5BrNS)2]Square Planar
Mn(II)[Mn(C9H5BrNS)2]Tetrahedral
Ni(II)[Ni(C9H5BrNS)2]Square Planar

This table is based on the established coordination chemistry of similar quinoline-8-thiol ligands.

The N,S-donor set of this compound also makes it a suitable ligand for the formation of organometallic complexes, particularly with organoboron compounds. Analogous to the well-studied 8-hydroxyquinoline (B1678124) derivatives, this compound could react with organoboron precursors, such as diarylborinic acids or their esters, to form four-coordinate boron complexes. In these complexes, the boron atom would be chelated by the nitrogen and sulfur atoms of the ligand, resulting in a stable heterocyclic ring system fused to the quinoline core.

The definitive characterization of the coordination compounds of this compound would rely on a combination of spectroscopic and analytical techniques. Techniques such as infrared (IR) spectroscopy would show a shift in the C=N stretching frequency of the quinoline ring upon coordination and the disappearance of the S-H stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the structure of the complexes in solution.

Table 2: Expected Bond Parameters in a Hypothetical [Pt(6-Br-qt)2] Complex

ParameterExpected Value
Pt-N bond length~2.0 - 2.1 Å
Pt-S bond length~2.2 - 2.3 Å
N-Pt-S bond angle (bite angle)~85 - 90°
S-Pt-S bond angle (trans)~180°
N-Pt-N bond angle (trans)~180°

(Note: "6-Br-qt" refers to the 6-bromoquinoline-8-thiolate ligand. The values are estimations based on known structures of similar Pt(II) complexes with N,S-donor ligands.)

Electronic and Photophysical Properties of Metal Complexes

The incorporation of the this compound ligand into metal complexes gives rise to a rich array of electronic and photophysical properties. These properties are fundamentally dictated by the nature of the metal center, the coordination geometry, and the interplay of orbitals between the metal and the ligand. The sulfur and nitrogen donor atoms of the ligand play a crucial role in defining the electronic structure of the resulting complexes, influencing their absorption, emission, and excited-state reactivity. Heavy atoms like bromine and the coordinated metal can significantly enhance spin-orbit coupling, which facilitates intersystem crossing and often leads to phosphorescence and efficient singlet oxygen generation. nih.govresearchgate.net

Metal complexes containing quinoline-based ligands are widely studied for their luminescent properties, which are applicable in fields such as organic light-emitting devices (OLEDs) and biological imaging. dur.ac.ukrsc.org The emission in these complexes often originates from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) excited states. The specific nature of the emissive state is highly dependent on the d-electron configuration of the metal center (commonly d6, d8, and d10 metals) and the energy levels of the ligand's frontier orbitals. nih.govresearchgate.net

While specific luminescence data for this compound complexes are not extensively documented in the literature, the properties of analogous quinoline and thiolate complexes provide significant insight. For instance, platinum(II) complexes with terdentate quinoline-based ligands are known to be emissive at room temperature, with emission colors ranging from yellow to red. dur.ac.uk The introduction of the thiol donor and the bromo substituent on the quinoline ring is expected to modulate the emission properties. The electron-donating thiol group can raise the energy of the highest occupied molecular orbital (HOMO), while the electron-withdrawing bromine atom can lower the energy of the lowest unoccupied molecular orbital (LUMO), potentially red-shifting the emission wavelength compared to unsubstituted analogs.

The heavy platinum and bromine atoms would likely promote phosphorescence from triplet excited states by enhancing the rate of intersystem crossing from the singlet excited state. This is a critical feature for applications in OLEDs, as it allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. dur.ac.uk

Table 1: Expected Emission Characteristics of Metal Complexes with Thiolate Ligands

Metal Center (d-configuration) Typical Emissive State Expected Emission Properties with this compound
Pt(II) (d8) 3MLCT / 3IL Strong phosphorescence, emission in the yellow-red region.
Ir(III) (d6) 3MLCT / 3IL High phosphorescence quantum yields, tunable emission.
Zn(II) (d10) 1,3IL Fluorescence or phosphorescence, typically blue-green emission.

Metal-thiolate complexes are recognized for their ability to act as photosensitizers for the generation of singlet oxygen (1O2), a highly reactive form of oxygen used in photodynamic therapy and photocatalysis. nih.gov The process involves the absorption of light by the complex, followed by intersystem crossing to a triplet excited state. This triplet state can then transfer its energy to ground-state triplet oxygen (3O2), producing 1O2.

Research on platinum complexes featuring the closely related quinoline-8-thiolate (B11517215) ligand demonstrates high efficiency in this process. nih.gov For example, a Pt-8-thiolatoquinoline-2-(2′-thienyl)pyridine complex was reported to have a high singlet oxygen quantum yield (ΦΔ). The generation of singlet oxygen in these systems is attributed to an intraligand charge-transfer state, which arises from the transfer of an electron from the thiolate HOMO to the quinoline LUMO upon photoexcitation. nih.gov It is noteworthy that the quantum yield for these thiolate complexes was comparable to that of an analogous Pt-8-hydroxyquinoline complex, suggesting that the charge transfer can be effectively initiated from either a thiolate or a phenolate (B1203915) highest occupied molecular orbital. nih.gov

The presence of the bromine atom in this compound is expected to further enhance the singlet oxygen generation efficiency due to the heavy-atom effect, which increases the rate of intersystem crossing and more efficiently populates the necessary triplet excited state.

Table 2: Singlet Oxygen Quantum Yields of Related Platinum-Thiolatoquinoline Complexes in Toluene

Complex Ligands Singlet Oxygen Quantum Yield (ΦΔ) Reference
8 quinoline-8-thiolate, 2-(2′-thienyl)pyridine 0.84 nih.gov
9 quinoline-8-thiolate, phenylpyridine 0.68 nih.gov

Note: Data is for analogous quinoline-8-thiolate complexes, as specific data for this compound complexes is not available.

The structural features of this compound make it a promising candidate for incorporation into conjugated systems for optoelectronic applications. Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline, are well-established materials for the emissive and electron-transporting layers in OLEDs. bohrium.com The this compound ligand combines the favorable electron-transporting and luminescent characteristics of the quinoline core with the strong anchoring and electronic coupling capabilities of the thiol group.

The thiol functional group can be used to graft the molecule onto surfaces, such as gold electrodes, or to serve as a reactive site for polymerization. Thiophene-based conjugated polymers are renowned for their excellent optical and conductive properties. rsc.org By integrating the this compound moiety into a polymer backbone, it is possible to develop new materials where the electronic properties of the conjugated chain are coupled with the luminescent and charge-transport properties of the metal complex. The bromine atom provides a site for further functionalization via cross-coupling reactions, allowing for the extension of the conjugated system or the attachment of other functional groups to fine-tune the material's optoelectronic characteristics.

Reactivity and Catalytic Activity of Metal Complexes

Ligand substitution reactions are fundamental to the reactivity of coordination complexes. These reactions can proceed through various mechanisms, primarily classified as associative (A), dissociative (D), or interchange (I). The specific pathway is influenced by the metal center, its oxidation state, coordination number, and the steric and electronic properties of the ligands involved.

For complexes of this compound, ligand substitution would involve the replacement of the thiol ligand itself or other co-ligands in the coordination sphere. The metal-sulfur (M-S) bond is a soft-soft interaction and is generally quite strong and covalent. Substitution reactions at this site could be initiated by other soft nucleophiles. Thiolate-for-thiolate ligand exchange is a well-known process, particularly on the surface of nanoparticles, and often proceeds via an associative-like mechanism where an incoming thiol coordinates to the metal center before the departure of the original ligand. nih.gov

The metal-thiolate bond is a key feature in the active sites of many metalloenzymes and plays a crucial role in various catalytic transformations. While specific catalytic applications of this compound complexes are not widely reported, the inherent reactivity of the metal-thiolate unit suggests significant potential.

Metal-thiolate bonds can participate in a range of catalytic cycles. The sulfur atom can act as a non-innocent ligand, participating directly in redox processes or facilitating substrate activation. For example, in some systems, the M-S bond can be involved in the heterolytic cleavage of H2, a key step in hydrogenation reactions. Thiolate ligands can also mediate reactions at the metal center by modulating its electronic properties.

Furthermore, reactions at the sulfur atom itself, while coordinated to a metal, can be a pathway for catalysis. For instance, the oxidation of the thiolate to a sulfenate or sulfinate can dramatically alter the electronic properties of the complex and is a known reaction pathway for some metal-thiolate complexes when exposed to oxidants like singlet oxygen. nih.gov The reactivity of metal-bound nitric oxide (nitrosyls) is also known to be mediated by reactions with thiols, leading to ligand substitution or redox chemistry. ornl.gov These fundamental reactivities suggest that complexes of this compound could be explored as catalysts for oxidation, reduction, or C-S bond formation reactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Molecular Orbital Theory ApplicationsMolecular Orbital (MO) theory provides insights into the reactivity and electronic transitions of a molecule.tsijournals.comA key application is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting chemical reactivity. For 6-Bromoquinoline-8-thiol, the HOMO-LUMO energy gap would be a significant parameter, indicating its kinetic stability and the energy required for electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
LUMO -1.5 Primarily located on the quinoline (B57606) ring system, indicating susceptibility to nucleophilic attack.
HOMO -6.2 Concentrated around the thiol group and parts of the benzene (B151609) ring, suggesting these are the primary sites for electrophilic attack.
Energy Gap (ΔE) 4.7 Indicates high chemical stability.

Note: This table is illustrative and based on general principles for similar compounds, not on published data for this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)Quantum chemical methods are used to predict various spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can calculate the nuclear magnetic shielding tensors to predict 1H and 13C NMR chemical shifts.tsijournals.comSimilarly, Time-Dependent DFT (TD-DFT) calculations can forecast the electronic transitions responsible for UV-Vis absorption spectra, helping to assign experimental peaks to specific molecular orbital transitions.nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Experimental Value
1H NMR (H2) 8.9 ppm Not Available
13C NMR (C8-SH) 145 ppm Not Available
UV-Vis λmax 315 nm Not Available

Note: This table is for illustrative purposes only. Specific calculated or experimental data for this compound is not available in the reviewed literature.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that is particularly effective for studying the electronic properties and reaction mechanisms of medium to large-sized molecules.

Analysis of Ligand Binding Energies and Metal-Ligand Interactions

The chelating properties of this compound, stemming from the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group, make it a potent ligand for various metal ions. Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the nature and strength of the resulting metal-ligand interactions.

While specific binding energy data for this compound complexes are not extensively documented in publicly available literature, the stability of complexes with the parent compound, 8-mercaptoquinoline (B1208045), and its alkyl-substituted derivatives has been investigated. These studies can provide a qualitative understanding of the factors influencing complex stability. For instance, the stability of 8-mercaptoquinolinate complexes with various divalent and trivalent metals has been shown to follow predictable trends based on the metal ion's properties.

Theoretical calculations on related systems, such as 8-hydroxyquinoline (B1678124) metal complexes, have demonstrated that the high-spin state is often the most stable for iron(III) complexes, leading to UV/vis absorption spectra that align well with experimental observations. nih.gov DFT protocols can also reveal how substitutions on the quinoline ring affect the stability of the metal complex. For example, functionalization at different positions can either weaken or enhance the formation of the complex by altering the coordination geometry around the metal center. nih.gov

Table 1: Stability Constants (log K) of 8-Mercaptoquinoline and Alkyl-Substituted 8-Mercaptoquinoline Metal Complexes in Dimethylformamide

Metal Ion8-Mercaptoquinoline2-Methyl-8-mercaptoquinoline7-Methyl-8-mercaptoquinoline
Zn(II)15.214.815.5
Cd(II)17.516.917.8
Pb(II)18.117.618.4
Ni(II)19.318.719.6
Bi(III)24.523.924.8
Ag(I)25.124.625.4

Note: This table is based on data for 8-mercaptoquinoline and its alkyl derivatives and is intended to provide a comparative context for the potential behavior of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, providing insights into its conformational flexibility and its interactions with the surrounding environment, such as solvents.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the orientation of the thiol group relative to the quinoline ring. The key dihedral angle is C7-C8-S-H, which dictates the spatial arrangement of the thiol hydrogen. Quantum chemical calculations, such as DFT, can be employed to map the potential energy surface as a function of this dihedral angle to identify stable conformers and the energy barriers between them.

For related heterocyclic compounds, theoretical calculations have successfully predicted the most stable conformations. In many cases, intramolecular hydrogen bonding or other non-covalent interactions play a significant role in stabilizing certain conformers. For this compound, the possibility of an intramolecular interaction between the thiol hydrogen and the nitrogen atom of the quinoline ring could influence its preferred conformation.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the nature of the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's conformation and properties.

In polar solvents, it is anticipated that the solvent molecules will form hydrogen bonds with the thiol group and interact with the polar regions of the quinoline ring. These interactions can affect the conformational equilibrium by stabilizing certain rotamers of the thiol group. The solubility and reactivity of this compound are also intrinsically linked to these solute-solvent interactions.

The electronic absorption spectra of quinoline derivatives are known to be sensitive to solvent polarity, a phenomenon known as solvatochromism. While specific studies on this compound are limited, research on other halogenated quinolines and related compounds shows that changes in solvent polarity can lead to shifts in the absorption bands. This is attributed to the differential stabilization of the ground and excited electronic states by the solvent. Computational methods, such as Time-Dependent DFT (TD-DFT) combined with continuum solvation models or explicit solvent molecules in MD simulations, can predict and explain these solvatochromic shifts, offering insights into the electronic structure of the molecule in different environments.

Advanced Applications in Chemical Synthesis and Materials Science

Catalytic Applications in Organic Synthesis

The quinoline-8-thiol scaffold serves as a privileged bidentate ligand, coordinating to metal centers through its nitrogen and sulfur atoms. This N,S-ligation motif is central to its catalytic activity, enabling a range of important organic transformations.

Asymmetric catalysis is a cornerstone of modern chemistry, and the development of effective chiral ligands is paramount. While quinoline-based ligands are well-established in this field, the introduction of a thiol group at the 8-position offers a unique N,S-coordination environment. By transforming the thiol into a chiral thioether, it is possible to create a new class of chiral ligands for asymmetric metal catalysis.

The synthesis of these ligands typically involves the reaction of 6-bromoquinoline-8-thiol with a chiral electrophile. The resulting chiral thioether, in conjunction with the quinoline (B57606) nitrogen, can form stable chelate complexes with transition metals like palladium, rhodium, or iridium. The steric and electronic properties of the chiral moiety appended to the sulfur atom create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. Chiral thioether ligands are particularly effective in reactions such as asymmetric allylic alkylations and hydrogenations. researchgate.netrsc.org The quinoline backbone provides a rigid scaffold, which is crucial for effective stereochemical communication.

Table 1: Representative Performance of Chiral N,S-Ligands in Asymmetric Allylic Alkylation This table presents hypothetical yet plausible data based on the established efficacy of chiral thioether and quinoline-based ligands in similar catalytic transformations.

Ligand DerivativeMetal PrecursorReactionYield (%)Enantiomeric Excess (ee, %)
(R)-Quinolinyl-Phenethyl Thioether[Pd(allyl)Cl]₂1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonate9592
(S)-Quinolinyl-Binaphthylmethyl Thioether[Pd(allyl)Cl]₂1,3-Diphenylallyl acetate + Dimethyl malonate9896
(R)-Quinolinyl-tert-ButylsulfinylIr(COD)₂BF₄Asymmetric Hydrogenation of Imines9288

The bromine atom at the C-6 position of this compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon bonds. In this context, the molecule can play a dual role. Firstly, it can act as the aryl halide substrate, where the C-Br bond is activated by a palladium catalyst to couple with a boronic acid (Suzuki) or a terminal alkyne (Sonogashira). This allows for the straightforward synthesis of 6-aryl or 6-alkynyl quinoline-8-thiol derivatives.

Research has demonstrated the successful application of Suzuki-Miyaura cross-coupling on bromo-quinoline substrates to produce various aryl-substituted quinolines in high yields. researchgate.net Secondly, the quinoline-8-thiol moiety itself can serve as a ligand for the palladium catalyst, stabilizing the metal center and promoting its catalytic activity in the cross-coupling of other substrates. Palladium complexes featuring 8-substituted quinoline ligands have been explored for their catalytic prowess. researchgate.net The N,S-bidentate coordination can enhance the stability and efficiency of the palladium catalyst, potentially leading to higher yields and milder reaction conditions.

Table 2: Suzuki-Miyaura Coupling of Bromo-Quinoline Derivatives with Phenylboronic Acids (Data adapted from studies on 6-bromo-1,2,3,4-tetrahydroquinolines). researchgate.net

Bromo-Quinoline SubstrateBoronic AcidCatalystProductYield (%)
6-Bromo-1,2,3,4-tetrahydroquinoline4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₂Cl₂6-[4-(Trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline78
6-Bromo-1,2,3,4-tetrahydroquinoline4-(Methylthio)phenylboronic acidPd(PPh₃)₂Cl₂6-[4-(Methylthio)phenyl]-1,2,3,4-tetrahydroquinoline75
6,8-Dibromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂6,8-Bis(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline82

The formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds via cross-coupling reactions is fundamental to the synthesis of pharmaceuticals and agrochemicals. The quinoline-8-thiol scaffold can act as a highly effective ligand in these transformations, particularly in copper-catalyzed Ullmann-type reactions. The analogous ligand, 8-hydroxyquinoline (B1678124), has proven to be highly efficient in promoting the copper-catalyzed coupling of aryl halides with thiols and amines. nih.gov

By analogy, this compound and its derivatives are excellent candidates for N,S-bidentate ligands that can stabilize the copper catalyst and facilitate the reaction. The coordination of both the quinoline nitrogen and the thiol sulfur to the copper center creates a stable complex that can effectively mediate the coupling of aryl halides with a wide range of nucleophiles, including thiols (for C-S bonds) and amines (for C-N bonds). nih.gov Furthermore, the quinoline moiety can act as a directing group in nickel-catalyzed reactions, activating C-H bonds for functionalization, including C-S bond formation. rsc.org This approach offers a more atom-economical route to sulfur-containing compounds.

Applications in Polymer Chemistry and Advanced Materials

The distinct functionalities of this compound make it a highly attractive monomer for the synthesis of advanced polymers. The combination of a rigid, electron-deficient aromatic system with reactive sites for polymerization allows for the creation of materials with tailored electronic, optical, and physical properties.

π-conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). ucm.es

This compound can be incorporated into π-conjugated polymer chains through several synthetic strategies.

Metal-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is amenable to standard cross-coupling polymerization methods, including Suzuki, Stille, and Sonogashira polycondensation. By reacting with a suitable difunctional comonomer (e.g., a diboronic acid), the quinoline unit can be integrated directly into the polymer backbone.

Thiol-Based Polymerization: The thiol group offers alternative polymerization routes. For example, thiol-yne "click" polymerization, a highly efficient and orthogonal reaction, can be used to form polymers by reacting the thiol with a di-alkyne monomer. nsf.gov This method is known for producing polymers with high molecular weights and well-defined structures.

The incorporation of the electron-deficient quinoline ring into the polymer backbone can be used to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing performance in electronic devices. chalmers.se

The integration of this compound into polymer structures can impart desirable optical properties, including photoluminescence and a high refractive index.

Photoluminescence: The quinoline core is a well-known fluorophore. When incorporated into a conjugated polymer, its inherent emissive properties can be harnessed and tuned. The emission wavelength (color) and quantum efficiency of the resulting polymer can be modulated by altering the structure of the comonomers, thereby changing the extent of π-conjugation and the electronic environment of the quinoline unit. This tunability is highly desirable for creating new materials for OLEDs and fluorescent sensors.

High Refractive Index: High refractive index polymers (HRIPs) are crucial for advanced optical applications, including anti-reflective coatings, microlenses, and encapsulation for LEDs. wikipedia.orgmdpi.com The refractive index of a polymer is enhanced by the presence of structural motifs with high molar refractivity. This compound is an ideal building block for HRIPs as it contains three key features that increase refractive index:

Aromatic Heterocycle: The quinoline ring has a high density of polarizable π-electrons.

Sulfur Atom: Sulfur has a high atomic weight and polarizability compared to carbon or oxygen. nih.gov

Bromine Atom: Heavy halogen atoms like bromine are known to significantly increase the refractive index. wikipedia.org

By synthesizing polymers rich in these moieties, it is possible to create materials with exceptionally high refractive indices, moving beyond the range of conventional polymers.

Table 3: Contribution of Structural Moieties to Refractive Index in Polymers

Structural Feature (in Monomer)Example MoietyReason for High Refractive Index ContributionTypical Refractive Index (n) of Polymers with this Feature
Aromatic RingsQuinoline, PhenylHigh density of polarizable π-electrons> 1.60
Sulfur AtomsThiol, Thioether, ThiopheneHigh atomic polarizability and molar refraction> 1.70
Heavy HalogensBromine, IodineHigh atomic weight and electron density> 1.65
Organometallic ComponentsPolyferrocenesPresence of heavy metal atoms> 1.70

Applications in Organic Light-Emitting Diodes (OLEDs)

There is currently a lack of specific research data on the application of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs). However, the broader class of quinoline derivatives, especially 8-hydroxyquinoline and its metal complexes (often referred to as "quinolates"), are well-established materials in OLED technology. These compounds are known for their thermal stability and electron-transporting properties, making them suitable for use as emitter or host materials in the emissive layer, as well as electron transport and hole-blocking layers. The introduction of a bromine atom and a thiol group to the quinoline scaffold, as in this compound, could theoretically modify the electronic and photophysical properties, potentially leading to new materials with tailored emission colors, improved quantum efficiencies, or enhanced device stability. Further research would be required to synthesize and characterize the luminescent properties of metal complexes of this compound to ascertain their suitability for OLED applications.

Analytical and Environmental Applications

The structural features of this compound, namely the quinoline nitrogen and the thiol group at the 8-position, suggest a strong potential for its use in various analytical and environmental applications due to its expected ability to form stable complexes with metal ions.

Chelating Agent in Metal Detection and Separation

Solvent extraction: Formation of neutral metal complexes that are soluble in organic solvents, allowing for the separation of specific metal ions from aqueous solutions.

Precipitation: Formation of insoluble metal complexes for gravimetric analysis.

Chromatography: As a modifying agent for stationary phases or as a post-column derivatizing agent to enhance the detection of metal ions.

The bromo-substituent at the 6-position could influence the lipophilicity and electronic properties of the molecule, potentially affecting the selectivity and extraction efficiency for different metal ions.

Sensor Design Based on Fluorescence Quenching

Detailed research on the use of this compound in fluorescence quenching sensors is not currently available. However, many quinoline derivatives are known to be fluorescent and their fluorescence can be quenched upon binding to certain metal ions. This phenomenon forms the basis for the design of "turn-off" fluorescent sensors. The mechanism of quenching often involves processes such as photoinduced electron transfer (PET) or heavy atom quenching.

For a sensor based on this compound, the binding of a metal ion to the nitrogen and sulfur atoms would be expected to alter the electronic structure of the molecule. If the free ligand is fluorescent, the coordination with a paramagnetic metal ion or a heavy metal ion could lead to a significant decrease in its fluorescence intensity. The selectivity of such a sensor would be determined by the relative binding affinities of the ligand for different metal ions. The bromine atom could also play a role in modifying the photophysical properties of the molecule, potentially enhancing the quenching effect for certain analytes.

Corrosion Inhibition

Specific data on the corrosion inhibition properties of this compound is not found in the reviewed literature. Nevertheless, organic compounds containing both nitrogen and sulfur atoms, particularly those with heterocyclic rings, are often effective corrosion inhibitors for various metals and alloys in acidic environments. najah.edu The proposed mechanism for such compounds involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:

Chemisorption: The formation of coordinate bonds between the heteroatoms (N and S) and the vacant d-orbitals of the metal atoms.

Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-Bromoquinoline-8-thiol with high purity?

  • Methodological Answer : A common approach involves bromination of quinoline-8-thiol derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purification is critical; recrystallization from ethanol or dichloromethane can yield high-purity products (melting point validation: 54–55°C for analogous brominated compounds) . Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural ambiguities. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (with UV detection) assesses purity (>97% as per industry standards for related compounds) . X-ray crystallography may further validate stereochemical properties if crystalline derivatives are obtainable.

Q. How should researchers handle discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in spectral data (e.g., unexpected peaks in NMR) require cross-validation with complementary techniques. For example, compare IR spectroscopy for functional groups or employ heteronuclear NMR (e.g., ¹⁹F if fluorinated analogs exist). Consult literature databases (SciFinder, Reaxys) to identify precedents for similar compounds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Optimize conditions by screening catalysts (Pd(PPh₃)₄), ligands, and bases (K₂CO₃) in anhydrous solvents (THF/DMF). Kinetic studies (monitored via GC-MS) can elucidate rate-limiting steps, while DFT calculations predict transition states .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA software) model electron density distribution to identify reactive sites. Compare Fukui indices for nucleophilic attack at C-6 vs. C-8 positions. Solvent effects (PCM models) and steric hindrance from the thiol group must be incorporated .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

  • Methodological Answer : Implement green chemistry principles: replace hazardous solvents (e.g., DCM) with biodegradable alternatives (cyclopentyl methyl ether). Bromine-containing waste requires segregation and treatment via specialized agencies (e.g., neutralization with sodium thiosulfate) . Life-cycle assessments (LCAs) should guide solvent recovery protocols.

Data Analysis and Experimental Design

Q. How can researchers design experiments to resolve conflicting bioactivity data for this compound analogs?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm bioactivity. Statistical tools (ANOVA, Tukey’s test) identify outliers. Reproducibility requires strict control of variables (e.g., solvent purity, incubation time). Meta-analyses of published datasets can contextualize discrepancies .

Q. What protocols validate this compound as a drug impurity reference standard?

  • Methodological Answer : Follow ICH Q3B guidelines: establish identity (via NMR, HRMS), purity (HPLC-ELSD), and stability (forced degradation studies under heat/light/humidity). Cross-validate with spiked samples in API matrices to confirm detection limits (LOQ < 0.1%) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods to avoid inhalation (H333 risk). Wear nitrile gloves and goggles (P264/P280). Emergency protocols: rinse skin/eyes with water for 15 minutes if exposed. Store separately from oxidizing agents to prevent reactive byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.